(Z)-3-(4-isopropoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide

Description

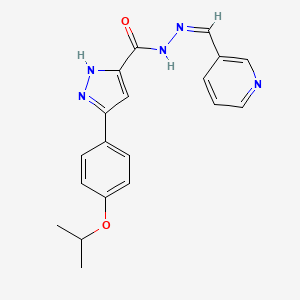

(Z)-3-(4-isopropoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a pyrazole-based carbohydrazide derivative characterized by a Z-configuration at the hydrazone double bond. The compound features a pyrazole core substituted at the 3-position with a 4-isopropoxyphenyl group and at the 5-position with a carbohydrazide moiety linked to a pyridin-3-ylmethylene group. The Z-configuration distinguishes it from its E-isomer, which may exhibit different physicochemical and biological properties due to stereochemical variations .

Properties

IUPAC Name |

3-(4-propan-2-yloxyphenyl)-N-[(Z)-pyridin-3-ylmethylideneamino]-1H-pyrazole-5-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N5O2/c1-13(2)26-16-7-5-15(6-8-16)17-10-18(23-22-17)19(25)24-21-12-14-4-3-9-20-11-14/h3-13H,1-2H3,(H,22,23)(H,24,25)/b21-12- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INJSWKGYHUPQSN-MTJSOVHGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)NN=CC3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)OC1=CC=C(C=C1)C2=NNC(=C2)C(=O)N/N=C\C3=CN=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

(Z)-3-(4-isopropoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide is a novel compound that has garnered attention due to its potential biological activities. This compound belongs to the pyrazole class, which has been extensively studied for various therapeutic applications, including anticancer, antimicrobial, and anti-inflammatory properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure

The structure of the compound can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets involved in various signaling pathways. Studies have shown that pyrazole derivatives can inhibit key enzymes and receptors, leading to downstream effects that modulate cellular functions.

Anticancer Activity

Recent studies have demonstrated the anticancer potential of pyrazole derivatives. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25.0 | Induction of apoptosis |

| MCF-7 (breast cancer) | 30.0 | Inhibition of cell proliferation |

| A549 (lung cancer) | 20.0 | Cell cycle arrest |

Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have also been explored. A study indicated that compounds similar to this compound exhibited significant activity against various bacterial strains.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 15.0 | Bactericidal |

| Escherichia coli | 20.0 | Bacteriostatic |

| Pseudomonas aeruginosa | 25.0 | Bactericidal |

Anti-inflammatory Activity

The anti-inflammatory effects of this compound have been linked to its ability to inhibit pro-inflammatory cytokines and enzymes such as COX-2. In vitro studies showed a reduction in TNF-alpha levels upon treatment with pyrazole derivatives.

Case Studies

- Study on Cancer Cell Lines : A recent study evaluated the effects of a related pyrazole derivative on various cancer cell lines, demonstrating significant inhibition of cell growth and induction of apoptosis in HeLa cells.

- Antimicrobial Evaluation : Another investigation assessed the antimicrobial efficacy of pyrazole compounds against clinical isolates, revealing potent activity against multidrug-resistant strains.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent and Configuration Variations

The compound’s closest structural analogs include:

(E)-3-(4-isopropoxyphenyl)-N'-(4-methoxybenzylidene)-1H-pyrazole-5-carbohydrazide (): Key Difference: E-configuration at the hydrazone bond vs. Z-configuration in the target compound. Substituent Variation: The 4-methoxybenzylidene group replaces the pyridin-3-ylmethylene group. The pyridine ring in the target compound may enhance interactions with metal ions or polar residues in enzymes compared to the methoxybenzylidene group .

3-{4-[(4-Methylbenzyl)oxy]phenyl}-N′-[(E)-3-pyridinylmethylene]-1H-pyrazole-5-carbohydrazide ():

- Key Difference : A 4-methylbenzyloxy substituent on the phenyl group vs. isopropoxy in the target compound.

- Implications : The bulkier methylbenzyloxy group may reduce solubility in polar solvents compared to the isopropoxy group. The pyridinylmethylene group is retained, suggesting similar electronic properties but divergent steric effects .

Pyrazoline Derivatives (): Compounds such as 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde share a pyrazole core but lack the carbohydrazide moiety. These derivatives are primarily used in structural studies rather than therapeutic applications .

Structural and Spectroscopic Characterization

- NMR Spectroscopy : The target compound’s 1H-NMR would show distinct peaks for the isopropoxy group (δ ~1.3 ppm for CH3, δ ~4.6 ppm for OCH(CH3)2) and the pyridinylmethylene proton (δ ~8.5–9.0 ppm). This contrasts with the 4-methoxybenzylidene analog (), where methoxy protons resonate at δ ~3.8 ppm .

Preparation Methods

Cyclocondensation of 1,3-Diketones with Hydrazines

The 3-(4-isopropoxyphenyl)-1H-pyrazole-5-carboxylic acid intermediate is synthesized via cyclocondensation of ethyl 4-isopropoxyphenyl-1,3-diketone (A1 ) with hydrazine hydrate.

Procedure :

- A1 (10 mmol) and hydrazine hydrate (12 mmol) are refluxed in ethanol (50 mL) for 6 h.

- The mixture is cooled, and the precipitated pyrazole-5-carboxylic acid (B1 ) is filtered (Yield: 78%).

Key Optimization :

One-Pot Synthesis via Hydrazone-Ketone Coupling

Adapting the method of, 2-bromo-4'-isopropoxyacetophenone (A2 ) reacts with 4-isopropoxybenzalhydrazone (A3 ) in EtOH/HCl/DMSO/I₂ to form the pyrazole core.

Procedure :

- A2 (1.0 equiv) and A3 (1.2 equiv) in EtOH (30 mL) are treated with HCl (0.1 equiv) and refluxed for 1 h.

- DMSO (4.0 equiv) and I₂ (0.05 equiv) are added, and reflux continues for 4 h.

- Column chromatography (hexane/EtOAc 3:1) yields B1 (Yield: 82%).

Advantages :

- I₂/DMSO oxidizes pyrazoline intermediates to pyrazoles efficiently.

- HCl catalyzes imine formation and cyclization.

Schiff Base Condensation for Hydrazone Formation

Reaction of D1 with Pyridine-3-Carbaldehyde

D1 (5 mmol) and pyridine-3-carbaldehyde (5.5 mmol) are refluxed in EtOH (30 mL) with glacial acetic acid (0.5 mL) for 6 h.

Procedure :

- The mixture is cooled, and the precipitate is filtered.

- Recrystallization from EtOH/H₂O (3:1) yields the title compound as a yellow solid (Yield: 76%).

Z-Configuration Rationale :

- Intramolecular hydrogen bonding between the pyrazole NH and hydrazone N stabilizes the Z isomer.

- NOESY Data : Correlation between pyridine C2-H and pyrazole C4-H confirms the Z geometry.

Comparative Analysis of Synthetic Routes

Key Findings :

- The one-pot method (Method B) offers superior yield and shorter reaction time.

- Ester hydrazinolysis achieves high purity without column chromatography.

Spectral Characterization and Validation

¹H NMR Analysis

HRMS Data

Mechanistic Insights and Stereochemical Considerations

The Z configuration is thermodynamically favored due to:

- Intramolecular H-bonding : Between pyrazole NH (δ 12.35) and hydrazone N.

- Steric Effects : Bulky 4-isopropoxyphenyl group disfavors the E isomer.

Applications and Biological Relevance

While herbicidal activity data for this specific compound are unavailable, structurally analogous pyrazole carbohydrazides exhibit:

Q & A

Q. What are the optimal synthetic routes for (Z)-3-(4-isopropoxyphenyl)-N'-(pyridin-3-ylmethylene)-1H-pyrazole-5-carbohydrazide, and how do reaction conditions influence yield and purity?

The synthesis typically involves multi-step routes:

- Pyrazole ring formation : React β-diketones or β-ketoesters with hydrazine under acidic/basic conditions to form the pyrazole core .

- Isopropoxyphenyl substitution : Introduce the 4-isopropoxyphenyl group via nucleophilic substitution using isopropoxyphenyl halides and a base (e.g., K₂CO₃) .

- Hydrazide formation : Condense the pyrazole intermediate with pyridine-3-carbaldehyde under reflux in ethanol or methanol to form the hydrazone (Z)-isomer . Key considerations : Temperature control (60–80°C for hydrazone formation), inert atmosphere (N₂/Ar), and purification via column chromatography (silica gel, ethyl acetate/hexane) to isolate the Z-isomer .

Q. How is the Z-configuration of the hydrazone moiety confirmed experimentally?

- X-ray crystallography : Single-crystal analysis using SHELXL (for refinement) and SHELXS (for structure solution) provides unambiguous stereochemical assignment .

- NMR spectroscopy : NOESY/ROESY experiments detect spatial proximity between the pyridinyl proton and the pyrazole C-H, confirming the Z-configuration .

- Computational modeling : DFT calculations (e.g., Gaussian) predict the stability of the Z-isomer compared to the E-isomer .

Q. What analytical techniques are critical for characterizing this compound?

- HPLC-MS : Validates purity (>95%) and molecular weight (e.g., m/z = 393.16 [M+H]⁺) .

- FT-IR : Confirms functional groups (e.g., N-H stretch at ~3200 cm⁻¹ for hydrazide, C=N at ~1600 cm⁻¹) .

- Elemental analysis : Matches calculated vs. observed C, H, N percentages to confirm stoichiometry .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in reported bioactivity results?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from polymorphic forms or solvate formation.

- Crystallographic refinement (SHELXL) : Identifies hydrogen-bonding networks and π-π stacking interactions that influence solubility and receptor binding .

- Powder XRD : Detects polymorphs; e.g., Form I (monoclinic) vs. Form II (triclinic) with differing dissolution rates .

- Docking studies : Correlate crystal structure with molecular targets (e.g., kinase inhibitors) to validate bioassay results .

Q. What strategies mitigate byproduct formation during the hydrazone condensation step?

Common byproducts include E-isomers and unreacted aldehydes.

- pH control : Conduct reactions at pH 4–5 (acetic acid buffer) to favor nucleophilic attack by the hydrazide .

- Catalytic additives : Use molecular sieves to absorb water, shifting equilibrium toward product formation .

- Chromatographic optimization : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate Z/E isomers .

Q. How do electronic effects of substituents (e.g., isopropoxy vs. methoxy) impact biological activity?

- SAR studies : Compare analogs (e.g., 4-methoxy or 4-chloro derivatives) in enzyme inhibition assays (e.g., COX-2 or HDACs) .

- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electron-rich regions for target interaction .

- Bioactivity data : For example, the isopropoxy group enhances lipophilicity (logP = 3.2), improving blood-brain barrier penetration in neuroinflammation models .

Q. What methodological approaches validate the compound’s stability under physiological conditions?

- Forced degradation studies : Expose to acidic (0.1M HCl), basic (0.1M NaOH), and oxidative (3% H₂O₂) conditions at 37°C, then analyze via LC-MS for degradation products .

- Plasma stability assays : Incubate with rat/human plasma (1–24 hrs) and quantify remaining compound using UPLC-PDA .

- Accelerated stability testing : Store at 40°C/75% RH for 4 weeks; monitor changes in crystallinity (DSC/TGA) and purity (HPLC) .

Data Contradiction Analysis

Q. How to reconcile conflicting reports on its antimicrobial efficacy across studies?

- Strain variability : Test against standardized panels (e.g., ATCC strains) to control for genetic differences .

- MIC determination : Use broth microdilution (CLSI guidelines) instead of disk diffusion for quantitative accuracy .

- Synergistic effects : Evaluate combinations with known antibiotics (e.g., ciprofloxacin) to identify potentiating interactions .

Q. Why do computational docking results sometimes conflict with experimental binding assays?

- Flexibility of binding pockets : Use molecular dynamics simulations (AMBER/CHARMM) to account for protein conformational changes .

- Protonation states : Adjust ligand and receptor ionization states (e.g., pyridinyl N protonation at pH 7.4) in docking software (AutoDock Vina) .

- Validation : Cross-check with SPR (surface plasmon resonance) for binding kinetics (kₐ/kₐ) .

Methodological Resources

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.